1,4,5,8-Tetrachloronaphthalene

説明

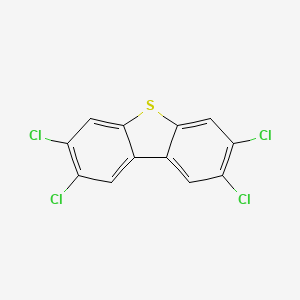

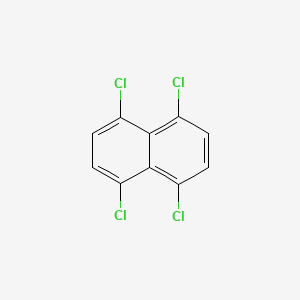

1,4,5,8-Tetrachloronaphthalene is a chemical compound with the molecular formula C10H4Cl4 . It is a colorless to pale-yellow solid with an aromatic odor .

Synthesis Analysis

The synthesis of 1,4,5,8-Tetrachloronaphthalene has been reported in the literature . For instance, 1,4,5,8-Tetraethynylnaphthalene derivatives were synthesized for the first time, and their structure was analyzed using X-ray crystallography . Another method proposed for synthesizing 1,4,5,8-Tetrachloronaphthalene achieved an overall yield of 4 to 12% .Molecular Structure Analysis

The molecular structure of 1,4,5,8-Tetrachloronaphthalene has been studied using X-ray crystallography . The structure analysis revealed different modes of distortion, including the expansion of the substituents, twisting of the naphthalene skeleton, and bending of the acetylene units, to reduce steric repulsion .Physical And Chemical Properties Analysis

1,4,5,8-Tetrachloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. It has a molecular weight of 265.951, a boiling point of 357.3ºC at 760mmHg, and a density of 1.552g/cm3 .科学的研究の応用

Phosphorescence Sensitivity in Different Environments

1,4,5,8-Tetrachloronaphthalene exhibits unique phosphorescent properties, showing improved resolution when transitioning from glassy solution to mixed crystals. This phosphorescence varies with the crystal host, due to changes in strain energy and π, π singlet character in the emitting triplet state (Giachino & Georger, 1982).

Use in Charge-Transfer Complexes and Radical Cation Salts

The donor character of 1,4,5,8-tetrachalcogenonaphthalene, a variant of tetrachloronaphthalene, has been improved for use in synthesizing charge-transfer complexes and radical cation salts. These compounds have shown high electrical conductivity, with potential applications in electronic materials (Otsubo et al., 1988).

Analysis in Halowax Formulations

Comprehensive two-dimensional GC analysis of tetrachloronaphthalene isomers in Halowax formulations has been conducted, providing insights into the composition of these complex mixtures. This analysis is crucial for understanding environmental pollutants and their behavior (Łukaszewicz et al., 2007).

Conformational Analysis of Aromatic Molecules

1,4,5,8-Tetrachloronaphthalene has been used in the conformational analysis of overcrowded aromatic molecules. This research aids in understanding the structural behavior of complex organic compounds, which is essential in organic chemistry and material science (Kitaigorodsky & Dashevsky, 1968).

Electro-oxidation Studies

The electro-oxidation of derivatives of tetrachloronaphthalene, such as 1,5 and 1,8 diaminonaphthalene, has been studied using rotating disk electrode techniques. This research provides valuable data for electrochemical applications and the development of electroanalytical methods (Jackowska et al., 1996).

Safety And Hazards

特性

IUPAC Name |

1,4,5,8-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITCKAVLJAKHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187886 | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,8-Tetrachloronaphthalene | |

CAS RN |

3432-57-3 | |

| Record name | Naphthalene, 1,4,5,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic data is available for 1,4,5,8-Tetrachloronaphthalene, and what does it tell us about the compound?

A1: One study focused on the environmental effects on the phosphorescence of 1,4,5,8-Tetrachloronaphthalene. [] Although the abstract doesn't provide specific data, we can infer that this research likely investigated the compound's phosphorescent properties, a type of luminescence, under different environmental conditions. This suggests that 1,4,5,8-Tetrachloronaphthalene exhibits luminescence, and external factors like temperature, solvent, and pressure might influence its intensity and behavior.

Q2: How does the molecular structure of 1,4,5,8-Tetrachloronaphthalene affect its energy levels and electronic transitions?

A2: A research paper investigated the equilibrium geometries and energies of 1,4,5,8-Tetrachloronaphthalene using quantum chemical calculations. [] While the provided abstract doesn't directly discuss 1,4,5,8-Tetrachloronaphthalene's energy levels, it mentions calculations for a related compound (Calcium). These calculations likely involved determining the energy differences between the ground state and excited states, which dictate the wavelengths of light absorbed by the molecule. This information is valuable for understanding the compound's spectroscopic properties and potential photochemical reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)